2-(Phenylcarbamoylamino)oxyacetic acid
Description
2-(Phenylcarbamoylamino)oxyacetic acid is a synthetic organic compound featuring a phenylcarbamoyl group linked via an aminooxy moiety to an acetic acid backbone. This compound is hypothesized to participate in hydrogen bonding due to its oxyacetic acid moiety, a feature critical for protein-ligand interactions in bioactive molecules .
Properties
CAS No. |
6169-23-9 |
|---|---|
Molecular Formula |
C9H10N2O4 |
Molecular Weight |
210.19 g/mol |
IUPAC Name |
2-(phenylcarbamoylamino)oxyacetic acid |
InChI |
InChI=1S/C9H10N2O4/c12-8(13)6-15-11-9(14)10-7-4-2-1-3-5-7/h1-5H,6H2,(H,12,13)(H2,10,11,14) |
InChI Key |
RPADMUVROWIYKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NOCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylcarbamoylamino)oxyacetic acid typically involves the reaction of aminooxyacetic acid with phenyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Aminooxyacetic acid+Phenyl isocyanate→2-(Phenylcarbamoylamino)oxyacetic acid
Industrial Production Methods
Industrial production of 2-(Phenylcarbamoylamino)oxyacetic acid may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Phenylcarbamoylamino)oxyacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenylcarbamoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(Phenylcarbamoylamino)oxyacetic acid has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Phenylcarbamoylamino)oxyacetic acid involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The compound may also interact with cellular pathways, influencing various biological processes.
Comparison with Similar Compounds
Lornoxicam
Structure: 2-[2-[2-(2,6-Dichlorophenyl)aminophenyl]acetyl]oxyacetic acid . Properties:
- Solubility : Practically insoluble in water, limiting bioavailability .
- Pharmacology: Non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic effects, used in rheumatoid arthritis and musculoskeletal disorders. Comparison: Unlike 2-(phenylcarbamoylamino)oxyacetic acid, Lornoxicam incorporates dichlorophenyl and acetyl groups, enhancing its anti-inflammatory potency but reducing solubility. The oxyacetic acid group in both compounds may mediate similar hydrogen-bonding interactions with target proteins .
Aceclofenac
Structure: 2-[2-[2-(2,6-Dichloroanilino)phenyl]acetyl]oxyacetic acid . Properties:
- Molecular Weight : 354.2 g/mol.
- Activity: Potent cyclooxygenase (COX) inhibitor with improved gastrointestinal tolerance compared to other NSAIDs. Comparison: Aceclofenac shares the oxyacetic acid backbone with the target compound but substitutes phenylcarbamoylamino with a dichloroanilino-phenylacetyl group. This structural difference enhances COX selectivity but introduces halogen-related toxicity risks .
2-(Carbamoylamino)-2-phenylacetic Acid
Structure: A phenylglycine derivative with a carbamoylamino group at the α-position (CAS 82264-50-4) . Properties:
- Solubility : Likely moderate due to polar carbamoyl and carboxylic acid groups.
- Applications: Intermediate in peptide synthesis or urea-based pharmaceuticals. However, both compounds utilize carbamoyl groups for hydrogen bonding .
Boc-Aminooxyacetic Acid
Structure: 2-[(tert-Butoxycarbonyl)aminooxy]acetic acid (CAS 42989-85-5) . Properties:
- Role: Protected form of aminooxyacetic acid, used in bioconjugation and click chemistry.
- Stability: Boc group enhances stability during synthesis. Comparison: The Boc-protected derivative lacks the phenylcarbamoyl group but shares the aminooxyacetic acid core. Deprotection yields aminooxyacetic acid, which may exhibit similar reactivity to the target compound .
Structural and Functional Data Table
*Hypothetical structure based on analogous compounds.
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